3,4,5-Trimethylhexanoic acid
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Overview
Description
3,4,5-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid, characterized by the presence of three methyl groups attached to a hexanoic acid backbone. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Scientific Research Applications
3,4,5-Trimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Safety and Hazards
Mechanism of Action
Target of Action
3,4,5-Trimethylhexanoic acid, also known as 3,5,5-Trimethylhexanoic acid, is a medium-chain fatty acid . The primary target of this compound is the respiratory system . .
Biochemical Pathways
As a medium-chain fatty acid, it may be involved in metabolic pathways such as beta-oxidation, which is the process by which fatty acid molecules are broken down in the body to produce energy .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound interacts with cellular structures or functions in a way that disrupts normal processes, leading to irritation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry, well-ventilated place, away from heat and sources of ignition . It is also biodegradable, suggesting that it can be broken down by environmental microorganisms, which could affect its persistence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the alkylation of hexanoic acid derivatives with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the addition of methyl groups to the hexanoic acid backbone .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of corresponding alcohols or aldehydes. This process involves the use of oxidizing agents like potassium permanganate or chromium trioxide. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, under reflux conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides, bromides.
Comparison with Similar Compounds
- 2-Ethylhexanoic acid
- 3,3,5-Trimethylhexanoic acid
- 2,2-Dimethylbutanoic acid
Comparison: 3,4,5-Trimethylhexanoic acid is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. Compared to 2-Ethylhexanoic acid, it has a more branched structure, leading to different reactivity and solubility characteristics. Similarly, the presence of three methyl groups differentiates it from 3,3,5-Trimethylhexanoic acid, affecting its overall stability and reactivity .
Properties
IUPAC Name |
3,4,5-trimethylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(2)8(4)7(3)5-9(10)11/h6-8H,5H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPKANIFTIMQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874007-83-7 |
Source
|
Record name | 3,4,5-trimethylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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